![molecular formula C12H16O2 B11949783 Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)
Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[4330(1,6)]dodecan-8,11-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione typically involves a series of cycloaddition reactions. One common method includes the use of an Au(I)-catalyzed [2 + 2] enyne cycloaddition followed by a pinacol rearrangement . These reactions are carried out under controlled conditions to ensure the formation of the desired tricyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using specialized catalysts and reactors. The process is optimized for high yield and purity, often involving multiple purification steps to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione undergoes various chemical reactions, including:
- **Oxid
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
tricyclo[4.3.3.01,6]dodecane-8,11-dione |
InChI |
InChI=1S/C12H16O2/c13-9-5-11-3-1-2-4-12(11,7-9)8-10(14)6-11/h1-8H2 |
InChI Key |
QXKAECXNXLBQFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23CC(=O)CC2(C1)CC(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


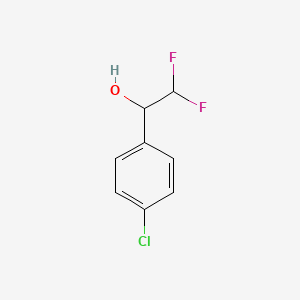
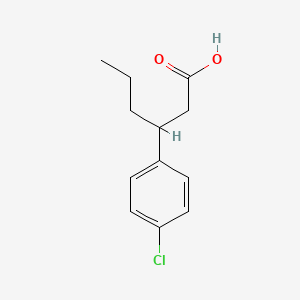
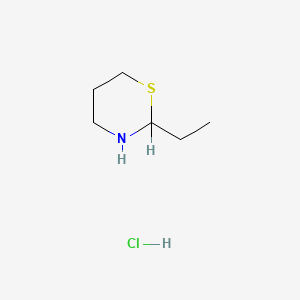
![5-[3-Methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B11949717.png)
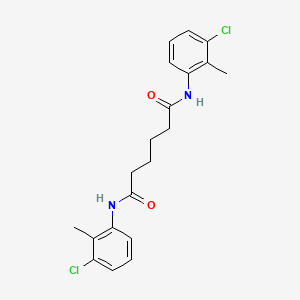
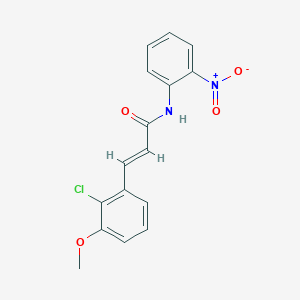
![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)
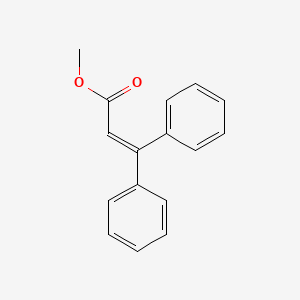


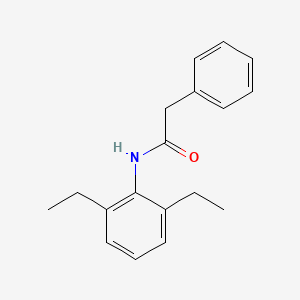
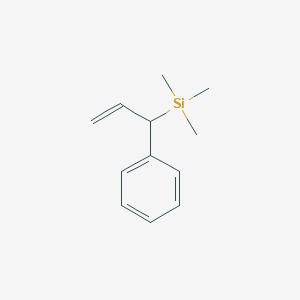

![Bicyclo[5.2.1]decan-10-one](/img/structure/B11949802.png)
